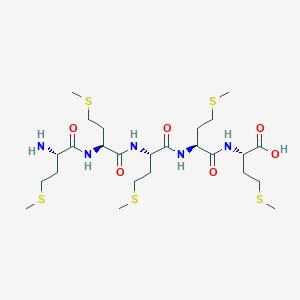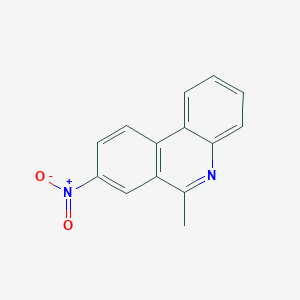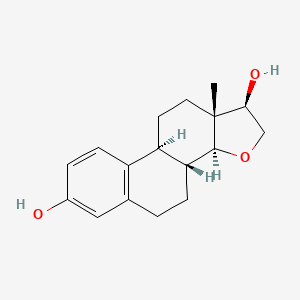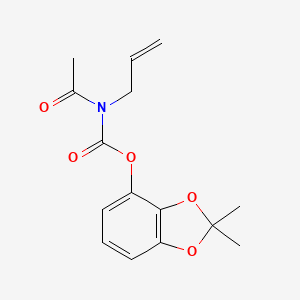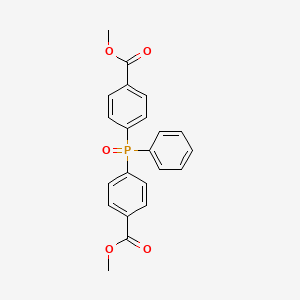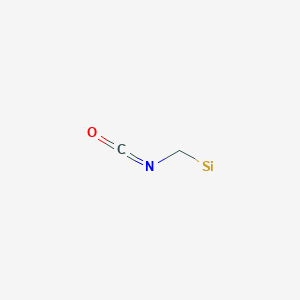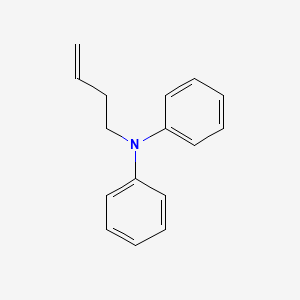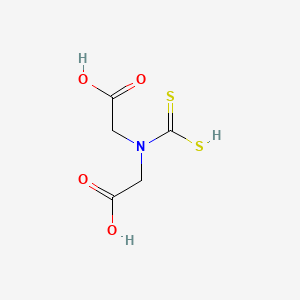![molecular formula C18H21NO B14668470 N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine CAS No. 51360-32-8](/img/structure/B14668470.png)
N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to an ethan-1-amine backbone, with a phenoxy group substituted at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(1-phenylethenyl)phenol with an appropriate halogenated ethan-1-amine derivative under basic conditions to form the phenoxy intermediate.
Dimethylation: The phenoxy intermediate is then subjected to dimethylation using dimethylamine in the presence of a suitable catalyst, such as a palladium or nickel complex, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and advanced catalytic systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a base or catalyst.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1,2-phenylenediamine
- N,N-Dimethylethylenediamine
- N,N-Dimethyl-3-pentanamine
Uniqueness
N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine is unique due to its specific structural features, such as the phenoxy group and the phenylethenyl substitution. These structural elements confer distinct chemical and biological properties, differentiating it from other similar amine compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
51360-32-8 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethanamine |
InChI |
InChI=1S/C18H21NO/c1-15(16-7-5-4-6-8-16)17-9-11-18(12-10-17)20-14-13-19(2)3/h4-12H,1,13-14H2,2-3H3 |
InChI Key |
PVZICKSPVUDUCF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


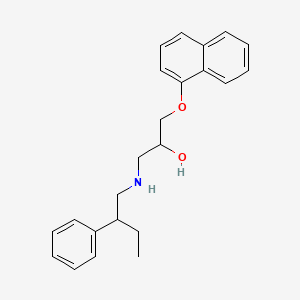

![1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-](/img/structure/B14668405.png)
